Cas no 2229090-36-0 (5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine)

5-(2,4,5-Trifluorophenyl)-1H-imidazol-2-amine is a fluorinated imidazole derivative with significant potential in pharmaceutical and agrochemical applications. Its trifluorophenyl moiety enhances lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery, particularly for kinase inhibitors and antimicrobial agents. The imidazole core provides a versatile scaffold for further functionalization, enabling the synthesis of diverse bioactive compounds. This compound exhibits favorable physicochemical properties, including improved bioavailability and binding affinity, due to the strategic placement of fluorine atoms. Its structural features make it suitable for developing targeted therapies and high-performance agrochemicals, offering researchers a robust building block for innovative synthetic pathways.
5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine structure
2229090-36-0 structure
Product Name:5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine
CAS No:2229090-36-0
MF:C9H6F3N3
MW:213.159251689911
CID:5791510
PubChem ID:165701318
Update Time:2025-06-14

5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1796587
    • 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine
    • 2229090-36-0
    • Inchi: 1S/C9H6F3N3/c10-5-2-7(12)6(11)1-4(5)8-3-14-9(13)15-8/h1-3H,(H3,13,14,15)
    • InChI Key: KOAOMAJKYXQIJS-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=CC=1C1=CN=C(N)N1)F)F

Computed Properties

  • Exact Mass: 213.05138169g/mol
  • Monoisotopic Mass: 213.05138169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 54.7Ų

5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine Pricemore >>

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Additional information on 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine

Comprehensive Overview of 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine (CAS No. 2229090-36-0)

5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine (CAS No. 2229090-36-0) is a fluorinated imidazole derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its trifluorophenyl and imidazol-2-amine moieties, exhibits unique electronic and steric properties, making it a valuable intermediate in drug discovery. Researchers are particularly interested in its potential applications in kinase inhibition and antimicrobial agents, aligning with the growing demand for novel small-molecule therapeutics.

The structural features of 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine contribute to its enhanced bioavailability and metabolic stability, addressing key challenges in modern medicinal chemistry. Its fluorine atoms play a critical role in modulating lipophilicity and hydrogen-bonding interactions, which are essential for optimizing drug-target binding. Recent studies highlight its relevance in developing targeted therapies for inflammatory diseases, a hot topic in precision medicine.

In agrochemical applications, 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine serves as a precursor for crop protection agents, reflecting the industry's shift toward sustainable pest control. Its mode of action is being explored for disrupting fungal cell membranes, a mechanism increasingly sought after to combat pesticide resistance. This aligns with global trends in green chemistry and reduced environmental impact.

Synthetic routes to 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine often involve palladium-catalyzed cross-coupling or cyclization reactions, topics frequently searched in organic synthesis databases. Analytical techniques like HPLC and NMR are crucial for purity assessment, as impurities can significantly affect downstream applications. These methodologies are central to discussions in quality control forums and AI-driven drug development platforms.

With the rise of computational chemistry, molecular docking studies of 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine have provided insights into its binding affinities with biological targets. Such data is invaluable for virtual screening pipelines, a trending approach in high-throughput drug discovery. This compound's ADMET properties (absorption, distribution, metabolism, excretion, and toxicity) are also under investigation using machine learning models.

Regulatory considerations for 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine emphasize compliance with REACH and FDA guidelines, particularly regarding fluorinated compounds. Environmental persistence and biodegradability are key concerns addressed in recent life cycle assessments, reflecting broader societal interest in eco-friendly chemicals.

Future research directions may explore 5-(2,4,5-trifluorophenyl)-1H-imidazol-2-amine derivatives for photodynamic therapy or bioimaging probes, leveraging its fluorescence potential. Collaborations between academia and industry could accelerate its translation into clinical or agricultural applications, a strategy emphasized in open innovation models.

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